
1,2,3-Trimethyl-5-nitrobenzene
描述
1,2,3-Trimethyl-5-nitrobenzene: is an aromatic compound with the molecular formula C9H11NO2 It is a derivative of benzene, where three methyl groups and one nitro group are substituted at the 1, 2, 3, and 5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-5-nitrobenzene can be synthesized through the nitration of 1,2,3-trimethylbenzene. The nitration process typically involves the reaction of 1,2,3-trimethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Reaction:
C9H12+HNO3→C9H11NO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes using microreactors. This method enhances the efficiency and yield of the reaction while minimizing the consumption of reagents and reducing the formation of by-products. The use of microreactors allows for precise control over reaction parameters such as temperature, flow rate, and reactant concentration, leading to a more sustainable and scalable production process .
化学反应分析
Types of Reactions
1,2,3-Trimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Electrophilic Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride), sulfonation using concentrated sulfuric acid, and further nitration using a mixture of nitric and sulfuric acids.
Major Products
Reduction: 1,2,3-Trimethyl-5-aminobenzene.
Electrophilic Substitution: Depending on the substituent introduced, products such as 1,2,3-trimethyl-5-chlorobenzene, 1,2,3-trimethyl-5-bromobenzene, and 1,2,3-trimethyl-5-sulfonic acid can be formed.
科学研究应用
1,2,3-Trimethyl-5-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is employed in the production of dyes and pigments due to its ability to undergo further chemical modifications.
作用机制
The mechanism of action of 1,2,3-trimethyl-5-nitrobenzene primarily involves its reactivity as an electrophile in aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, while the methyl groups, being electron-donating, activate the ring. This balance of electron-donating and electron-withdrawing effects influences the compound’s reactivity and the positions at which substitution reactions occur .
相似化合物的比较
Similar Compounds
1,2,3-Trimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.
1,3,5-Trimethyl-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1,2,4-Trimethyl-5-nitrobenzene: Another isomer with a different arrangement of methyl and nitro groups.
Uniqueness
1,2,3-Trimethyl-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its isomers and other methyl-nitrobenzene derivatives. This uniqueness makes it valuable in targeted synthetic applications and industrial processes .
属性
IUPAC Name |
1,2,3-trimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAGEKZOSQKTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309015 | |
| Record name | 1,2,3-trimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-95-6 | |
| Record name | 52414-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-trimethyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[a,j]naphthacene](/img/structure/B1614507.png)
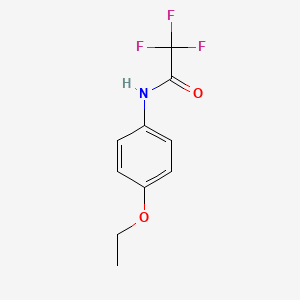
![1,3-Benzenediamine, 4,4'-[(4-methoxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B1614510.png)

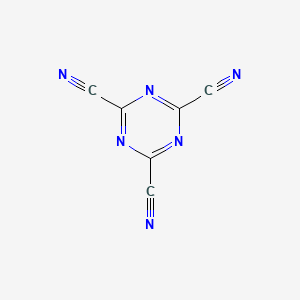
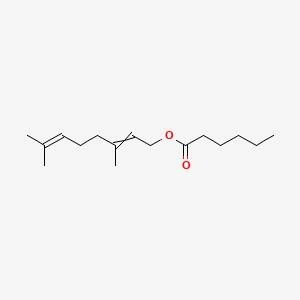
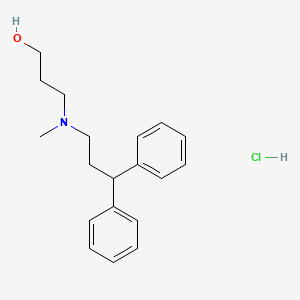
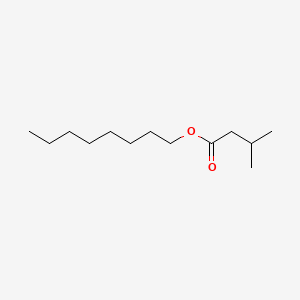
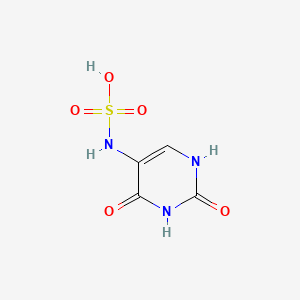
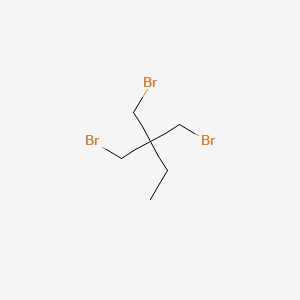
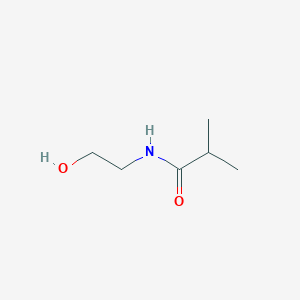

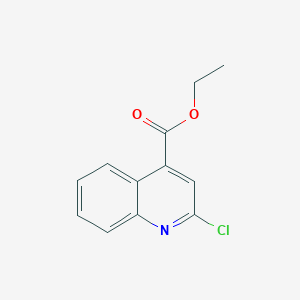
![4-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B1614530.png)
